
5-Bromo-2-chloro-3-(methylsulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-3-(methylsulfanyl)aniline is an aromatic compound with the molecular formula C7H7BrClNS It is a derivative of aniline, where the benzene ring is substituted with bromine, chlorine, and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-(methylsulfanyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Halogenation: Nitrobenzene undergoes halogenation with bromine and chlorine in the presence of a catalyst such as iron(III) chloride to introduce the bromine and chlorine substituents.
Reduction: The nitro group is reduced to an amine group using reducing agents like tin and hydrochloric acid, forming 2-bromo-3-chloroaniline.
Thioether Formation: Finally, the methylsulfanyl group is introduced through a nucleophilic substitution reaction with methylthiol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-chloro-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the halogen substituents using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, tin and hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-3-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloroaniline: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
2-Chloro-3-(methylsulfanyl)aniline: Lacks the bromine substituent, which may affect its reactivity and applications.
5-Bromo-2-(methylsulfanyl)aniline:
Uniqueness
5-Bromo-2-chloro-3-(methylsulfanyl)aniline is unique due to the presence of all three substituents (bromine, chlorine, and methylsulfanyl) on the benzene ring. This combination of substituents provides a unique set of chemical properties, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
Molekularformel |
C7H7BrClNS |
|---|---|
Molekulargewicht |
252.56 g/mol |
IUPAC-Name |
5-bromo-2-chloro-3-methylsulfanylaniline |
InChI |
InChI=1S/C7H7BrClNS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,10H2,1H3 |
InChI-Schlüssel |
UXUZOUBSPZZCSX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=CC(=C1Cl)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


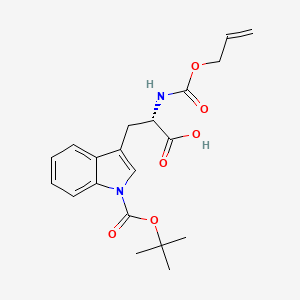
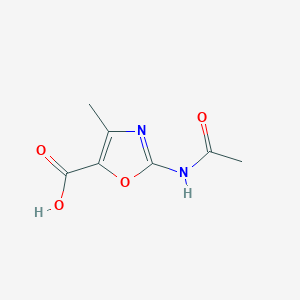
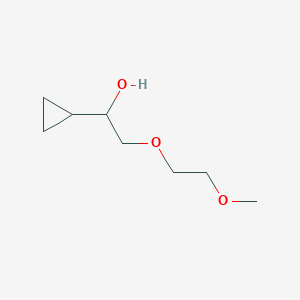
![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
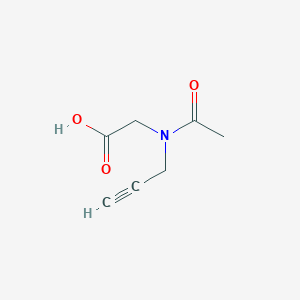
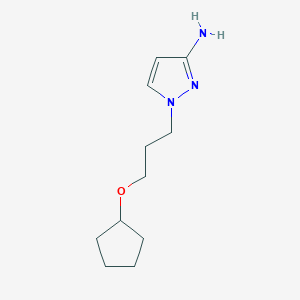

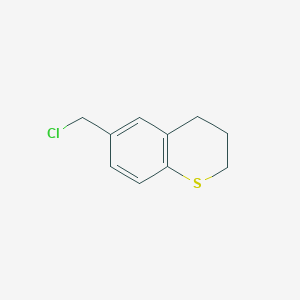
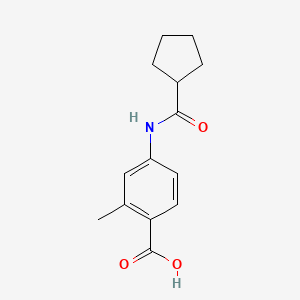
![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)
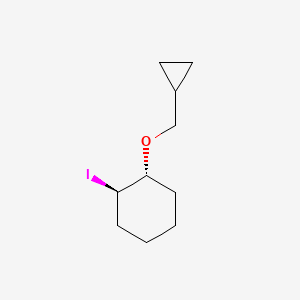
![4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B13490674.png)

